4-Bromopiperidine-4-carbonitrile
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Overview
Description
4-Bromopiperidine-4-carbonitrile is a chemical compound with the molecular formula C6H9BrN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of both a bromine atom and a nitrile group in its structure makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopiperidine-4-carbonitrile typically involves the bromination of piperidine derivatives. One common method is the reaction of piperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled addition of bromine to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopiperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or amides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: 4-Aminopiperidine derivatives.
Reduction: 4-Aminopiperidine.
Oxidation: Piperidine-4-carboxamide.
Scientific Research Applications
4-Bromopiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Used in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromopiperidine-4-carbonitrile is primarily based on its ability to interact with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Bromopiperidine: Lacks the nitrile group, making it less versatile in certain synthetic applications.
4-Cyanopiperidine: Lacks the bromine atom, affecting its reactivity and interaction with biological targets.
4-Bromo-N-Cbz-piperidine: Contains a carbobenzyloxy group, which can be used for protecting the nitrogen atom during synthesis.
Uniqueness: 4-Bromopiperidine-4-carbonitrile stands out due to the presence of both bromine and nitrile groups, which provide unique reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C6H9BrN2 |
---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
4-bromopiperidine-4-carbonitrile |
InChI |
InChI=1S/C6H9BrN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-4H2 |
InChI Key |
PZHWMLAGNDVBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#N)Br |
Origin of Product |
United States |
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